Cas no 858839-90-4 (4-iodopyridin-2-ol)

4-Iodopyridin-2-ol is a halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include an iodine substituent at the 4-position and a hydroxyl group at the 2-position, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The iodine moiety provides a reactive site for further functionalization, while the hydroxyl group offers additional modification potential. This compound is particularly valuable in the development of heterocyclic compounds and bioactive molecules. Its stability and well-defined reactivity profile make it a preferred choice for researchers working on complex molecular architectures or medicinal chemistry applications.
4-iodopyridin-2-ol structure
4-iodopyridin-2-ol structure
商品名:4-iodopyridin-2-ol
CAS番号:858839-90-4
MF:C5H4INO
メガワット:220.995833396912
MDL:MFCD16988556
CID:717982
PubChem ID:329817300

4-iodopyridin-2-ol 化学的及び物理的性質

名前と識別子

    • 4-Iodopyridin-2(1H)-one
    • 2(1H)-Pyridinone,4-iodo-
    • 4-Iodo-1,2-dihydropyridin-2-one
    • 4-iodo-1H-pyridin-2-one
    • 4-iodo-2-pyridone
    • 4-iodopyridin-2-ol
    • 2-hydroxy-4-iodopyridine
    • 4-IODO-PYRIDIN-2-OL
    • 4-iodohydropyridin-2-one
    • 4-iodopyridin-2 (1H)-one
    • 4-iodopyridin -2(1H)-one
    • POHJRJNCZQENQG-UHFFFAOYSA-N
    • RB3370
    • SBB054248
    • 5-Iodo-1-methyl-2(1H)-pyridinone
    • MC
    • 2-Pyridol, 4-iodo- (3CI)
    • 4-Iodo-2(1H)-pyridinone (ACI)
    • AKOS015853876
    • MFCD09702419
    • SB21624
    • 4-Iodo-1H-pyridin-2-one;4-iodopyridin-2-ol;4-iodo-2-pyridone
    • EN300-832824
    • CS-W003941
    • SS-4341
    • BCP31393
    • W-204253
    • SY047222
    • AKOS005146531
    • G10279
    • 858839-90-4
    • DB-076474
    • SCHEMBL165148
    • DTXSID50608939
    • MDL: MFCD16988556
    • インチ: 1S/C5H4INO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
    • InChIKey: POHJRJNCZQENQG-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC=CC(I)=C1

計算された属性

  • せいみつぶんしりょう: 220.93400
  • どういたいしつりょう: 220.934
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 密度みつど: 2.124
  • ゆうかいてん: 186-188°C
  • ふってん: 321.552°C at 760 mmHg
  • フラッシュポイント: 148.269°C
  • 屈折率: 1.682
  • PSA: 32.86000
  • LogP: 0.97950

4-iodopyridin-2-ol セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport

4-iodopyridin-2-ol 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-iodopyridin-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0985026-10g
4-Iodopyridin-2(1H)-one
858839-90-4 95%
10g
$450 2024-08-02
Apollo Scientific
OR12279-1g
4-Iodo-1H-pyridin-2-one
858839-90-4 95
1g
£135.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH019-200mg
4-iodopyridin-2-ol
858839-90-4 96%
200mg
146.0CNY 2021-08-04
Key Organics Ltd
SS-4341-5MG
4-iodo-1,2-dihydropyridin-2-one
858839-90-4 >97%
5mg
£46.00 2025-02-09
Chemenu
CM120927-1g
4-Iodopyridin-2(1H)-one
858839-90-4 96%
1g
$*** 2023-05-29
Chemenu
CM120927-10g
4-Iodopyridin-2(1H)-one
858839-90-4 96%
10g
$*** 2023-05-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I195362-50mg
4-iodopyridin-2-ol
858839-90-4 97%
50mg
¥93.90 2023-09-02
Chemenu
CM120927-10g
4-Iodopyridin-2(1H)-one
858839-90-4 96%
10g
$534 2021-08-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I845113-250mg
4-Iodopyridin-2(1H)-one
858839-90-4 97%
250mg
280.80 2021-05-17
abcr
AB339738-10 g
4-Iodo-1,2-dihydropyridin-2-one, 95%; .
858839-90-4 95%
10g
€747.90 2023-06-21

4-iodopyridin-2-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride Solvents: Dimethylformamide ;  8 h, 110 °C
リファレンス
3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy
Yuan, Haoyin; et al, Nature Communications, 2023, 14(1),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite ,  Cuprous iodide Solvents: Acetonitrile ;  rt; 15 min, rt; rt → 0 °C
1.2 Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium acetate Solvents: Acetic acid ;  72 h, 150 °C
リファレンス
Pd(II)-Catalyzed Oxidative Naphthylation of 2-Pyridone through N-H/C-H Activation Using Diarylacetylene as an Uncommon Arylating Agent
Bera, Satabdi; et al, Organic Letters, 2023, 25(11), 1952-1957

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite ,  Cuprous iodide Solvents: Acetonitrile ;  rt; 15 min, rt; rt → 0 °C
1.2 Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C; 16 h, 0 °C → rt
2.1 Reagents: Sodium acetate Solvents: Acetic acid ;  72 h, 150 °C
リファレンス
Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones
Honraedt, Aurelien; et al, Synlett, 2016, 27(1), 67-69

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride Solvents: Dimethylformamide ;  8 h, 110 °C
リファレンス
3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy
Yuan, Haoyin; et al, Nature Communications, 2023, 14(1),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Water Solvents: 1,4-Dioxane ,  Water ;  rt → 100 °C; 2 h, 100 °C
リファレンス
Diversity-oriented functionalization of 2-pyridones and uracils
Shang, Yong; et al, Nature Communications, 2021, 12(1),

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic acid ;  72 h, 150 °C
リファレンス
Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones
Honraedt, Aurelien; et al, Synlett, 2016, 27(1), 67-69

4-iodopyridin-2-ol Raw materials

4-iodopyridin-2-ol Preparation Products

4-iodopyridin-2-ol 関連文献

4-iodopyridin-2-olに関する追加情報

Comprehensive Overview of 4-Iodopyridin-2-ol (CAS No. 858839-90-4): Properties, Applications, and Industry Insights

4-Iodopyridin-2-ol (CAS No. 858839-90-4) is a halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. This compound, also referred to as 2-hydroxy-4-iodopyridine, serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig transformations. Its molecular structure, featuring an iodine substituent at the 4-position and a hydroxyl group at the 2-position, enables selective functionalization, making it invaluable for constructing complex heterocycles.

In recent years, the demand for 4-iodopyridin-2-ol has surged alongside advancements in drug discovery and material science. Researchers highlight its role in developing kinase inhibitors and antiviral agents, aligning with global health trends such as targeted cancer therapies and infectious disease management. A 2023 study published in the Journal of Medicinal Chemistry emphasized its utility in optimizing bioactive molecules with improved pharmacokinetic profiles.

From a synthetic perspective, CAS 858839-90-4 exhibits remarkable stability under ambient conditions, though storage in amber vials is recommended to prevent potential photodegradation. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), a key factor for regulatory compliance in GMP manufacturing. Industry forums frequently discuss its cost-effective scalability, with suppliers offering custom synthesis options to meet bulk procurement needs.

Environmental and safety considerations are paramount when handling 4-iodopyridin-2-ol. While not classified as hazardous under standard protocols, proper PPE (e.g., nitrile gloves, lab coats) is advised during manipulation. The compound’s low water solubility necessitates organic solvents (e.g., DMSO, ethanol) for dissolution, a topic often queried in chemical forums and Q&A platforms like ResearchGate.

The commercial landscape for 858839-90-4 reflects its niche yet growing market. Major suppliers list it under building blocks for medicinal chemistry, with pricing influenced by iodine market fluctuations. Patent analyses reveal its inclusion in over 50 applications since 2020, particularly in EGFR inhibitor formulations—a hotspot due to rising oncology R&D investments.

Emerging applications include OLED materials, where its electron-withdrawing iodine moiety enhances charge transport efficiency. This aligns with the green chemistry movement, as researchers seek halogenated compounds with lower environmental persistence. A 2024 ACS Sustainable Chemistry report noted its potential in catalysis for C-N bond formation, reducing metal catalyst loads.

For laboratories sourcing 4-iodopyridin-2-ol, verification of COA (Certificate of Analysis) is critical. Common user queries revolve around shelf life (typically 24 months at -20°C) and alternative derivatives like bromo- or chloro-analogues for specific reactivities. Educational content explaining its reaction mechanisms consistently ranks high in SEO metrics, reflecting knowledge gaps in synthetic methodologies.

In conclusion, 4-iodopyridin-2-ol (CAS No. 858839-90-4) represents a convergence of academic and industrial interest, driven by its synthetic flexibility and therapeutic relevance. As precision medicine and sustainable synthesis dominate scientific discourse, this compound’s role is poised to expand, warranting continued exploration in peer-reviewed literature and industrial collaborations.

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Amadis Chemical Company Limited
(CAS:858839-90-4)4-iodopyridin-2-ol
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清らかである:99%/99%
はかる:10g/25g
価格 ($):172.0/429.0